Cas no 2172467-17-1 (ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate)

ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
- 2172467-17-1
- EN300-1458412
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- Inchi: 1S/C10H10N4O2S/c1-2-16-9(15)7-8(17-10(11)14-7)6-3-12-5-13-4-6/h3-5H,2H2,1H3,(H2,11,14)
- InChI Key: MDXHBVPMZXLMMR-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C(=O)OCC)=C1C1=CN=CN=C1
Computed Properties
- Exact Mass: 250.05244675g/mol
- Monoisotopic Mass: 250.05244675g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 119Ų
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458412-0.25g |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-1458412-5.0g |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1458412-0.05g |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-1458412-1.0g |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1458412-5000mg |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1458412-2.5g |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-1458412-100mg |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1458412-250mg |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1458412-10000mg |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1458412-2500mg |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate |
2172467-17-1 | 2500mg |
$1428.0 | 2023-09-29 |
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate Related Literature
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
Ethyl 2-Amino-5-(Pyrimidin-5-Yl)-1,3-Thiazole-4-Carboxylate: A Comprehensive Overview
Ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate, also known by its CAS number 2172467-17-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are widely studied for their potential applications in drug discovery and materials science. The structure of this compound is characterized by a thiazole ring system substituted with an amino group, a pyrimidine moiety, and an ethyl ester group. These functional groups contribute to its unique chemical properties and reactivity.
The synthesis of ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more environmentally friendly and cost-effective.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The presence of the pyrimidine ring introduces aromaticity and planarity to the molecule, which are essential for interactions with biological targets such as enzymes and receptors. Studies have shown that ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in anti-cancer drug development.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The thiazole ring system is known for its ability to form stable coordination complexes with metal ions, which can be utilized in the development of new materials with unique electronic and magnetic properties. Recent research has focused on incorporating this compound into metal-organic frameworks (MOFs) and polymer composites, demonstrating its potential in creating advanced materials for energy storage and sensing applications.
The structural versatility of ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate also makes it an attractive substrate for further chemical modifications. By introducing additional functional groups or altering the substituents on the thiazole ring, researchers can tailor the compound's properties for specific applications. For instance, the introduction of hydrophilic groups can enhance its solubility in aqueous media, while the addition of fluorine atoms can improve its stability and bioavailability.
From an environmental perspective, the synthesis and application of this compound have been evaluated for their sustainability metrics. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during its production. Furthermore, life cycle assessment (LCA) studies have been conducted to assess the environmental impact of this compound throughout its lifecycle, from raw material extraction to disposal.
In conclusion, ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in shaping future innovations in chemistry and beyond.
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